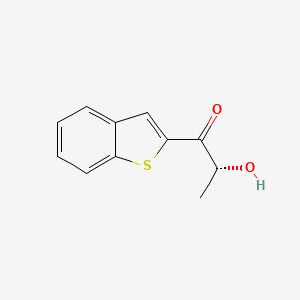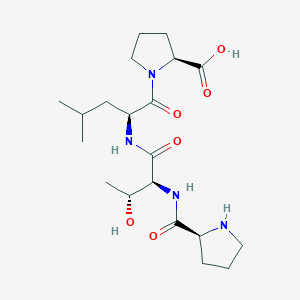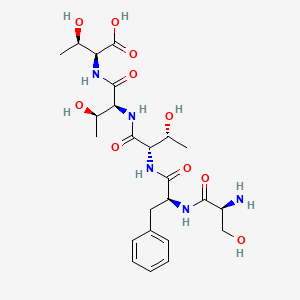
L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine is a synthetic oligopeptide composed of five amino acids: L-serine, L-phenylalanine, and three L-threonine residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-phenylalanine, is activated and coupled to the deprotected amine group of the previous amino acid.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (three L-threonine residues).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the threonine residues can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the peptide backbone can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups on the threonine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Oxidized derivatives of threonine residues.
Reduction: Reduced peptide backbone with secondary alcohols.
Substitution: Substituted threonine residues with various functional groups.
Aplicaciones Científicas De Investigación
L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-serine: Similar structure but with a serine residue instead of the third threonine.
L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-tyrosine: Similar structure but with a tyrosine residue instead of the third threonine.
L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-glutamine: Similar structure but with a glutamine residue instead of the third threonine.
Uniqueness
L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its multiple threonine residues provide multiple sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
823233-29-0 |
|---|---|
Fórmula molecular |
C24H37N5O10 |
Peso molecular |
555.6 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C24H37N5O10/c1-11(31)17(22(36)28-18(12(2)32)23(37)29-19(13(3)33)24(38)39)27-21(35)16(26-20(34)15(25)10-30)9-14-7-5-4-6-8-14/h4-8,11-13,15-19,30-33H,9-10,25H2,1-3H3,(H,26,34)(H,27,35)(H,28,36)(H,29,37)(H,38,39)/t11-,12-,13-,15+,16+,17+,18+,19+/m1/s1 |
Clave InChI |
RODSKOQIOPXZFB-DLUMUDRGSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N)O |
SMILES canónico |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)
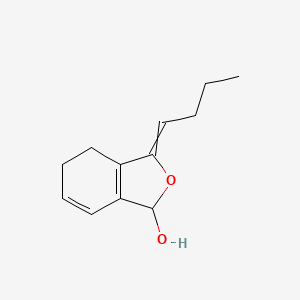

![Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-](/img/structure/B14223905.png)
methanone](/img/structure/B14223922.png)
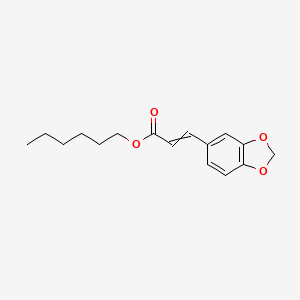
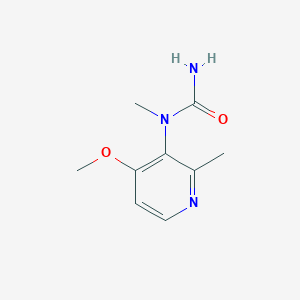

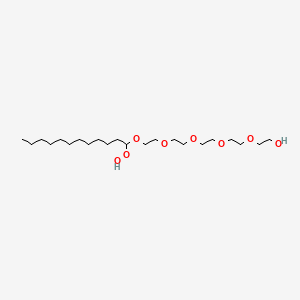
![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B14223944.png)
